molecular formula C21H24N2O2S B2551695 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034595-60-1

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2551695
CAS RN: 2034595-60-1
M. Wt: 368.5
InChI Key: NJUXIXVCLXPICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A significant area of research involving this compound is in the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes. These compounds have shown antibacterial and antifungal activities against a range of pathogens, including Listeria monocytogenes, Staphylococcus aureus, and Candida albicans, indicating potential applications in antimicrobial therapy (Altundas et al., 2010).

Chemical Transformations

Research into chemical transformations highlights the versatility of this compound class. For instance, studies on the cyclodesulfurization reaction to synthesize indole derivatives have provided valuable insights into the chemical properties and potential applications in medicinal chemistry, such as in the development of new therapeutic agents (Omar & Yamada, 1966).

Anticancer Activity

The synthesis and in-vitro evaluation of related thiazoles for their anticancer activity represent another critical area of application. Some derivatives have shown promising cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer drugs (Vaddula et al., 2016).

Pharmacological Potential

Investigations into pharmacological activities, including dual inhibition of cyclooxygenase and 5-lipoxygenase, have revealed potential therapeutic applications. For example, compounds with structural similarities have been studied for their anti-inflammatory, analgesic, and antioxidant activities, indicating potential for treating a range of diseases (Attimarad et al., 2017).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-23-11-8-15-13-16(6-7-17(15)23)18(24)14-22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-8,11-13,18,24H,2-3,9-10,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUXIXVCLXPICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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